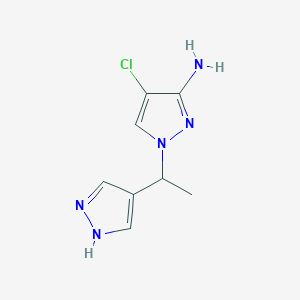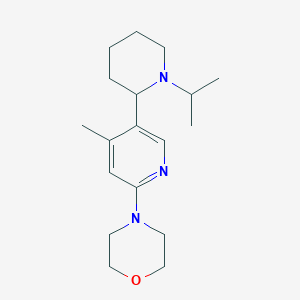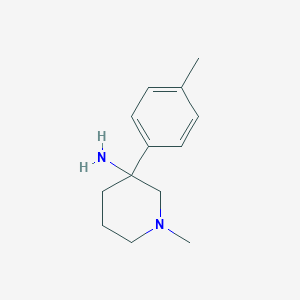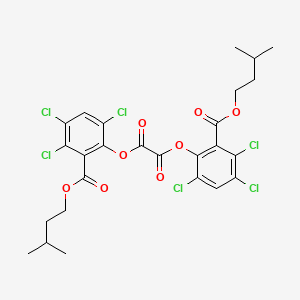
1-(1-(1H-Pyrazol-4-yl)ethyl)-4-chloro-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(1H-Pyrazol-4-yl)ethyl)-4-chloro-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(1H-Pyrazol-4-yl)ethyl)-4-chloro-1H-pyrazol-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of acetylenic ketones with hydrazines, followed by chlorination . The reaction conditions often include the use of ethanol as a solvent and refluxing to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(1-(1H-Pyrazol-4-yl)ethyl)-4-chloro-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products:
Oxidation: Pyrazole carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
1-(1-(1H-Pyrazol-4-yl)ethyl)-4-chloro-1H-pyrazol-3-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1-(1H-Pyrazol-4-yl)ethyl)-4-chloro-1H-pyrazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor functions. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
- 1-(1-Ethyl-1H-pyrazol-4-yl)ethanol
- 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone
- **1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)methanol
Uniqueness: 1-(1-(1H-Pyrazol-4-yl)ethyl)-4-chloro-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the ethyl group on the pyrazole ring enhances its reactivity and potential for diverse applications compared to its analogs .
Properties
Molecular Formula |
C8H10ClN5 |
|---|---|
Molecular Weight |
211.65 g/mol |
IUPAC Name |
4-chloro-1-[1-(1H-pyrazol-4-yl)ethyl]pyrazol-3-amine |
InChI |
InChI=1S/C8H10ClN5/c1-5(6-2-11-12-3-6)14-4-7(9)8(10)13-14/h2-5H,1H3,(H2,10,13)(H,11,12) |
InChI Key |
CMQZYRJDYMUBOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CNN=C1)N2C=C(C(=N2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}ethyl 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoate](/img/structure/B11814124.png)


![5-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-1-methyl-4-nitro-1H-imidazole](/img/structure/B11814137.png)







